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Compound of Interest

Compound Name: Hexamethyl tungsten

Cat. No.: B1219911 Get Quote

Abstract: This document provides a comprehensive technical overview of the spectroscopic

data for hexamethyl tungsten (W(CH₃)₆), a pivotal yet highly unstable d⁰ organometallic

compound. It is intended for researchers and professionals in chemistry and drug development

who require detailed characterization data. This guide consolidates nuclear magnetic

resonance (NMR), infrared (IR), mass spectrometry (MS), and electronic spectroscopy data,

presenting quantitative findings in structured tables. Detailed experimental protocols for

synthesis and analysis are described, emphasizing the necessary precautions for handling this

air-sensitive compound. The historical context of its structural elucidation, which evolved from a

presumed octahedral geometry to a definitively proven distorted trigonal prismatic structure, is

also discussed as a framework for interpreting the spectroscopic results.

Molecular Structure: The Trigonal Prismatic
Anomaly
Initially, the molecular geometry of hexamethyl tungsten was believed to be octahedral, an

assumption supported by early interpretations of infrared and photoelectron spectroscopy data.

[1][2][3] However, this assignment remained a subject of debate for nearly two decades.[2][3]

The definitive structure was established through single-crystal X-ray diffraction studies at

-163°C, which revealed that W(CH₃)₆ adopts a strongly distorted trigonal prismatic geometry

with C₃ᵥ symmetry.[1][2][4] This finding was significant, as most six-coordinate organometallic

compounds are octahedral.[2][3] The deviation is attributed to electronic factors, including a

second-order Jahn-Teller distortion.[1][2] This non-octahedral structure is crucial for correctly

interpreting the compound's spectroscopic properties.
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Spectroscopic Data
Hexamethyl tungsten is a red, crystalline, and extremely volatile solid that sublimes at -30°C

and is highly sensitive to air and moisture.[2][3][4] Its instability and dynamic behavior in

solution are reflected in its spectroscopic data.

At room temperature, both ¹H and ¹³C NMR spectra show a single sharp resonance, which is a

result of dynamic fluxional processes, including low-energy barriers for methyl group rotation

and D₃h inversion.[1][4]

Table 1: NMR Spectroscopic Data for W(CH₃)₆
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Nucleus Solvent
Chemical Shift
(δ)

Coupling
Constant (J)

Comments

¹H Toluene-d₈ 8.38 τ (1.62 ppm)
J(¹⁸³W-¹H) = 3.0

Hz

A single sharp

signal with

satellites from

coupling to ¹⁸³W.

The peak

remains sharp

upon cooling to

-90°C.[4]

¹³C Benzene-d₆
~1000 Hz upfield

from solvent

J(¹⁸³W-¹³C) =

40.0 Hz

A single

resonance with

satellites is

observed.[4] DFT

calculations

predict a

difference of ~18

ppm between the

two non-

equivalent

methyl sets in

the static C₃ᵥ

structure, which

may be

observable at

very low

temperatures.[1]

Infrared spectroscopy was instrumental in the initial, albeit incorrect, assignment of an

octahedral structure.[1][2] The key vibrational modes are summarized below. Detailed Raman

spectroscopic data for W(CH₃)₆ is not readily available in the cited literature.

Table 2: Infrared (IR) Spectroscopic Data for W(CH₃)₆
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Wavenumber (cm⁻¹) Assignment

2980, 2870 C-H stretching

1395, 1090 C-H deformation

800 CH₃ rocking

482 W-C stretching

[4]

The deep red color of hexamethyl tungsten is a result of its electronic transitions.

Table 3: UV-Vis Spectroscopic Data for W(CH₃)₆

Observation Interpretation

Strong absorption rising into the UV region Attributed to an intense charge-transfer band.[4]

The mass spectrum of W(CH₃)₆ is characterized by the absence of the molecular ion peak,

which is common for unstable organometallic compounds. The fragmentation pattern involves

the sequential loss of methyl groups.

Table 4: Mass Spectrometry Data for W(CH₃)₆

Ion Observation

[W(CH₃)₆]⁺ Not observed

[W(CH₃)₅]⁺ Highest mass number ion observed

[W(CH₃)₄]⁺ to W⁺
Lower mass peaks resulting from subsequent

loss of methyl groups[4]

Photoelectron spectroscopy provides information about the electronic structure and bonding in

the molecule.

Table 5: Photoelectron Spectroscopy Ionization Energies for W(CH₃)₆
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Ionization Energy (eV) Method/Comment Reference

8.59 ± 0.02 Vertical Ionization Energy [5]

8.3 Adiabatic Ionization Energy [5][6]

8.8 Vertical Ionization Energy [5]

Experimental Protocols
The synthesis and handling of hexamethyl tungsten require rigorous air- and moisture-free

techniques due to its high reactivity and thermal instability.[4]

While the original 1973 synthesis involved the reaction of WCl₆ with methyllithium, this method

often gives poor yields.[2][7] An improved and more reliable method was reported in 1976.[1][2]

[3]

Reaction Setup: All glassware must be rigorously dried and the reaction conducted under an

inert atmosphere of dry nitrogen or argon.

Reagents: Tungsten hexachloride (WCl₆) is reacted with trimethylaluminium (Al(CH₃)₃) in the

presence of trimethylamine.

Stoichiometry: WCl₆ + 6 Al(CH₃)₃ → W(CH₃)₆ + 6 Al(CH₃)₂Cl.[1][2][3]

Procedure: The reaction is typically performed in a non-coordinating solvent like light

petroleum or diethyl ether. The temperature must be carefully controlled and kept low to

prevent the thermal decomposition of the product.[4]

Isolation: Hexamethyl tungsten is isolated by sublimation at low temperatures (e.g., -30°C

at 10⁻² Torr), taking advantage of its extreme volatility.[4]

The characterization of W(CH₃)₆ involves a multi-technique approach to confirm its identity,

purity, and structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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